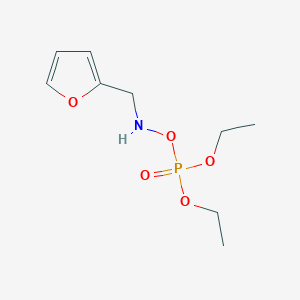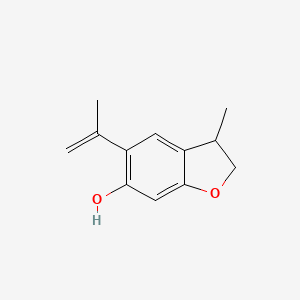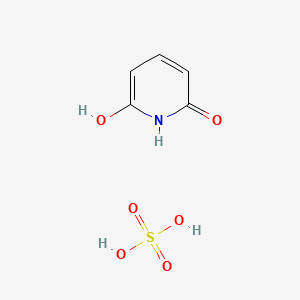
2-(1-Ethoxyethoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)butanenitrile is an organic compound with the molecular formula C8H15NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane backbone, with two ethoxy groups (-OCH2CH3) attached to the first carbon of the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)butanenitrile typically involves a multi-step process. One common method starts with the preparation of 2-hydroxybutanenitrile. This is achieved by reacting sodium bisulfite with sodium cyanide and propanal in an ice-salt bath. The resulting 2-hydroxybutanenitrile is then reacted with ethyl vinyl ether in the presence of hydrochloric acid. The reaction mixture is heated to 90°C for several hours, followed by distillation to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-hydroxybutanenitrile and its subsequent reaction with ethyl vinyl ether. The reaction conditions are optimized for efficiency and yield, and the product is purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)butanenitrile involves its interactions with various molecular targets. The nitrile group is highly reactive and can participate in nucleophilic addition reactions. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanenitrile: A simpler nitrile with the formula C4H7N, lacking the ethoxy groups.
2-Hydroxybutanenitrile: An intermediate in the synthesis of 2-(1-Ethoxyethoxy)butanenitrile, with a hydroxyl group instead of ethoxy groups.
Ethyl vinyl ether: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to simpler nitriles like butanenitrile. These ethoxy groups can participate in various chemical reactions, making the compound versatile for different applications .
Propriétés
Numéro CAS |
98355-33-0 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)butanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(6-9)11-7(3)10-5-2/h7-8H,4-5H2,1-3H3 |
Clé InChI |
ZTRNLMFWGZGTCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)
![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)

![isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966423.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)





